Einecs 278-804-8

描述

EINECS 278-804-8 corresponds to the chemical compound isoquinoline-5-carboxylic acid (CAS 27810-64-6), a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . This compound is characterized by a fused benzene and pyridine ring system, with a carboxylic acid substituent at the 5-position. Key physicochemical properties include:

- Boiling point: Not explicitly reported, but estimated based on analogs.

- Hydrogen bond donors/acceptors: 1 donor, 3 acceptors.

- Topological polar surface area (TPSA): 50.7 Ų .

- Solubility: Moderately soluble in polar solvents like water and ethanol.

Isoquinoline-5-carboxylic acid is utilized in pharmaceutical intermediates and organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

属性

CAS 编号 |

77967-46-5 |

|---|---|

分子式 |

C20H24N5.CH3O4S C21H27N5O4S |

分子量 |

445.5 g/mol |

IUPAC 名称 |

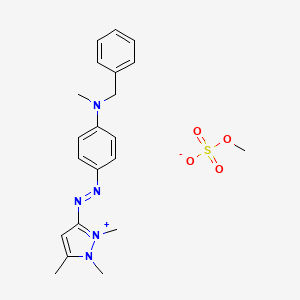

N-benzyl-N-methyl-4-[(1,2,5-trimethylpyrazol-2-ium-3-yl)diazenyl]aniline;methyl sulfate |

InChI |

InChI=1S/C20H24N5.CH4O4S/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-5-6(2,3)4/h5-14H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI 键 |

FAXQHWBWFZSVTO-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC(=[N+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-] |

产品来源 |

United States |

准备方法

合成路线和反应条件

二苯基(2,4,6-三甲基苯甲酰基)氧化膦可以通过二苯基氧化膦与2,4,6-三甲基苯甲酰氯反应合成。该反应通常在三乙胺等碱和二氯甲烷等有机溶剂的存在下进行。 反应在受控温度条件下进行,以确保获得所需的产物 .

工业生产方法

在工业环境中,二苯基(2,4,6-三甲基苯甲酰基)氧化膦的生产涉及大型化学反应器,其中反应物混合并在优化条件下反应。 然后通过重结晶或色谱等技术对产物进行纯化,以达到其应用所需的纯度 .

化学反应分析

反应类型

二苯基(2,4,6-三甲基苯甲酰基)氧化膦会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成氧化膦。

还原: 它可以还原形成膦。

取代: 芳香环可以发生亲电取代反应.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用如氢化铝锂等还原剂。

取代: 在酸性条件下使用卤素和硝化剂等亲电试剂.

形成的主要产物

氧化: 形成氧化膦。

还原: 形成膦。

取代: 形成取代的芳香族化合物.

科学研究应用

二苯基(2,4,6-三甲基苯甲酰基)氧化膦在科学研究中具有广泛的应用:

化学: 用作单体聚合形成聚合物的光引发剂。

生物学: 用于研究光化学反应及其对生物系统的影响。

医学: 研究其在药物递送系统和光动力疗法中的潜在用途。

作用机制

二苯基(2,4,6-三甲基苯甲酰基)氧化膦的作用机制涉及吸收光能,从而导致形成自由基等活性物质。这些活性物质引发单体的聚合,导致聚合物的形成。 该化合物的分子靶标包括单体中的双键,这些双键被活性物质激活形成聚合物链 .

相似化合物的比较

Structural Analogs

The following compounds share structural homology with EINECS 278-804-8, differing primarily in the position of the carboxylic acid group or substituents on the isoquinoline backbone:

Key Observations :

- Positional isomerism: Isoquinoline-8-carboxylic acid (CAS 61563-43-7) exhibits nearly identical physicochemical properties but differs in biological activity due to steric effects .

- Functional group variation : Ethyl esters (e.g., CAS 407623-83-0) enhance lipophilicity, improving membrane permeability compared to carboxylic acids .

- Core structure substitution : Piperazine derivatives (e.g., CAS 40004-08-8) lack aromaticity, reducing π-π stacking interactions critical for binding to biological targets .

Functional Analogs

Compounds with overlapping applications or toxicological profiles were identified using Read-Across Structure-Activity Relationships (RASAR) models (Figure 7 in ):

Key Findings :

- Quinoline derivatives: Exhibit higher toxicity (e.g., quinoline-3-carboxylic acid, LD₅₀ 320 mg/kg) compared to isoquinoline-5-carboxylic acid (estimated LD₅₀ > 1000 mg/kg) due to enhanced bioactivation .

- Nicotinic acid : Lower toxicity but lacks the heterocyclic complexity required for kinase inhibition .

Research Implications

- Drug design : Substitution at the 5-position optimizes binding to ATP pockets in kinases, while ethyl esters improve pharmacokinetics .

- Toxicological predictions : RASAR models using PubChem 2D fingerprints (Tanimoto ≥70%) enable extrapolation of toxicity data from 1,387 labeled compounds to 33,000 EINECS substances, reducing experimental burdens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。